L-Type Calcium Channel Blockade: A 76-Fold Selectivity Advantage Over N-Type Channels
4-(4-Methylpiperidin-1-yl)butanoic acid demonstrates a potent and selective inhibition of L-type voltage-gated calcium channels. In functional tissue assays, it exhibits an IC50 of 46 nM against L-type calcium channels in rat thoracic aorta, measured via the Magnus method [1]. This represents a 76-fold selectivity window over its activity at N-type calcium channels, where it shows a significantly weaker IC50 of 3,500 nM in IMR32 human neuroblastoma cells [1]. This selectivity profile is a key differentiator from non-selective calcium channel blockers.
| Evidence Dimension | Potency and selectivity for L-type over N-type voltage-gated calcium channels |
|---|---|
| Target Compound Data | L-type CaV channel IC50 = 46 nM; N-type CaV channel IC50 = 3,500 nM |
| Comparator Or Baseline | The compound's own activity at N-type channels serves as the internal comparator, establishing a selectivity window. |
| Quantified Difference | The L-type IC50 is 76-fold lower (more potent) than the N-type IC50 (3,500 nM / 46 nM = 76.1). |
| Conditions | L-type: Inhibition of high K+-induced contraction in rat thoracic aorta rings (Magnus method). N-type: Inhibition of calcium influx in IMR32 cells. |
Why This Matters
This 76-fold selectivity ratio is a critical procurement parameter for researchers requiring L-type specific blockade without confounding off-target effects on N-type channels, which are crucial for neurotransmitter release.
- [1] BindingDB. BDBM50475659: Affinity Data for 4-(4-Methylpiperidin-1-yl)butanoic acid. L-type Ca channel IC50: 46 nM; N-type Ca channel IC50: 3,500 nM. Available at: https://bdb8.ucsd.edu View Source
